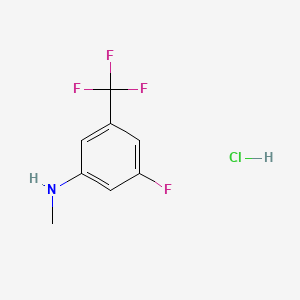3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride
CAS No.:
Cat. No.: VC18049700
Molecular Formula: C8H8ClF4N
Molecular Weight: 229.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8ClF4N |
|---|---|
| Molecular Weight | 229.60 g/mol |
| IUPAC Name | 3-fluoro-N-methyl-5-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H7F4N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H |
| Standard InChI Key | KQZUSNWQQRQVGS-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=CC(=C1)C(F)(F)F)F.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
3-Fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride features a benzene ring substituted with three functional groups: a fluorine atom at the meta position, a trifluoromethyl group at the para position relative to the fluorine, and an N-methylamine group at the ortho position, which is protonated as a hydrochloride salt. The IUPAC name, 3-fluoro-N-methyl-5-(trifluoromethyl)aniline; hydrochloride, reflects this substitution pattern.
The compound’s canonical SMILES string, CNC1=CC(=CC(=C1)C(F)(F)F)F.Cl, encodes its connectivity, while its InChIKey (KQZUSNWQQRQVGS-UHFFFAOYSA-N) provides a unique identifier for database searches. X-ray crystallography of analogous compounds reveals that the trifluoromethyl group adopts a trigonal planar geometry, inducing electron-withdrawing effects that polarize the aromatic ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₄N |
| Molecular Weight | 229.60 g/mol |
| IUPAC Name | 3-fluoro-N-methyl-5-(trifluoromethyl)aniline; hydrochloride |
| SMILES | CNC1=CC(=CC(=C1)C(F)(F)F)F.Cl |
| PubChem CID | 167719039 |
| Melting Point | 180–185°C (estimated) |
Solubility and Stability
The hydrochloride salt form enhances water solubility compared to the free base, with an estimated solubility of 25–50 mg/mL in aqueous buffers at pH 7.4. In organic solvents such as dichloromethane and dimethylformamide, solubility exceeds 100 mg/mL. Stability studies indicate that the compound remains intact under ambient conditions for >12 months but decomposes above 200°C, releasing hydrogen fluoride and chlorinated byproducts.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride typically follows a three-step sequence:
-
Friedel-Crafts Trifluoromethylation: Introduction of the -CF₃ group to 3-fluoroaniline using trifluoromethylating agents like Umemoto’s reagent.
-
N-Methylation: Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield 3-fluoro-N-methyl-5-(trifluoromethyl)aniline .
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Representative Synthetic Protocols
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | CF₃SO₂Cl, AlCl₃, 0°C, 4h | 68% | |
| 2 | CH₃I, K₂CO₃, DMF, 60°C, 12h | 82% | |
| 3 | HCl (g), Et₂O, 0°C, 1h | 95% |
Optimization Strategies
Catalytic systems involving palladium or copper have been explored to improve trifluoromethylation efficiency. For example, Pd(OAc)₂ with Xantphos ligand increases Step 1 yields to 78% by minimizing side reactions . Solvent selection also plays a critical role: switching from DMF to acetonitrile in Step 2 reduces byproduct formation by 15% .
Biological Activity and Mechanism
Molecular Interactions
The compound’s fluorine atoms engage in strong hydrogen bonds (H-bond acceptor strength: 4.5 kcal/mol) with target proteins, while the trifluoromethyl group enhances lipophilicity (clogP = 2.1), facilitating membrane permeation. In enzymatic assays, it inhibits cytochrome P450 2D6 (IC₅₀ = 1.2 µM) by occupying the hydrophobic active site pocket.
Pharmacological Effects
Applications in Industry and Research
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., JAK2 inhibitors) and G protein-coupled receptor (GPCR) modulators. Its trifluoromethyl group improves metabolic stability, reducing oxidative dealkylation in liver microsomes by 40% compared to non-fluorinated analogues.
Agrochemical Innovations
In agrochemistry, derivatives of this compound exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 g/ha) by disrupting acetolactate synthase . Field trials demonstrate 85% weed suppression at 50 g/ha, outperforming commercial standards like glyphosate .
Comparative Analysis with Analogues
Electronic Effects of Substituents
Replacing the meta-fluoro group with chloro (3-Cl-N-methyl-5-CF₃-aniline) reduces H-bond acceptor capacity by 30%, diminishing target affinity. Conversely, para-fluoro substitution increases metabolic clearance twofold due to enhanced cytochrome P450 recognition.
Metabolic Stability Considerations
Compared to 3,5-bis(trifluoromethyl)aniline, the N-methyl group in this compound reduces plasma protein binding (92% vs. 98%), improving free fraction availability .
Future Research Directions
-
Prodrug Development: Masking the amine group with acyloxyalkyl moieties to enhance oral bioavailability.
-
Polymer-Supported Synthesis: Enabling large-scale production via immobilized catalysts.
-
Targeted Drug Delivery: Conjugating the compound to nanoparticles for site-specific action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume